1-(5-Bromopentyl)-1,2,4-triazole 1-(5-Bromopentyl)-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16013790
InChI: InChI=1S/C7H12BrN3/c8-4-2-1-3-5-11-7-9-6-10-11/h6-7H,1-5H2
SMILES:
Molecular Formula: C7H12BrN3
Molecular Weight: 218.09 g/mol

1-(5-Bromopentyl)-1,2,4-triazole

CAS No.:

Cat. No.: VC16013790

Molecular Formula: C7H12BrN3

Molecular Weight: 218.09 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Bromopentyl)-1,2,4-triazole -

Specification

Molecular Formula C7H12BrN3
Molecular Weight 218.09 g/mol
IUPAC Name 1-(5-bromopentyl)-1,2,4-triazole
Standard InChI InChI=1S/C7H12BrN3/c8-4-2-1-3-5-11-7-9-6-10-11/h6-7H,1-5H2
Standard InChI Key HWYYZWYRICEUDC-UHFFFAOYSA-N
Canonical SMILES C1=NN(C=N1)CCCCCBr

Introduction

Chemical Identity and Structural Properties

1-(5-Bromopentyl)-1,2,4-triazole (CAS No. 1343291-11-1) has the molecular formula C₇H₁₂BrN₃ and a molecular weight of 218.09 g/mol . The compound’s structure integrates a 1,2,4-triazole core—a five-membered aromatic ring with three nitrogen atoms—and a brominated alkyl side chain. The bromopentyl substituent enhances lipophilicity, potentially improving membrane permeability and bioavailability compared to non-halogenated analogs .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₁₂BrN₃
Molecular Weight218.09 g/mol
CAS Number1343291-11-1
Purity≥98% (as reported)

Agricultural and Industrial Applications

Triazole derivatives are widely used in agrochemicals due to their stability and bioactivity. A 2019 patent (WO2020036134A1) highlights 1,2,4-triazole amides as effective pesticidal agents, particularly against resistant insect strains . The bromopentyl substituent in 1-(5-Bromopentyl)-1,2,4-triazole may enhance soil persistence or systemic distribution in plants, making it a candidate for:

  • Herbicides: Disrupting weed growth pathways.

  • Fungicides: Protecting crops from fungal infections .

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Analogues

CompoundStructural FeatureKey Property
1-(3-Chloropropyl)-1,2,4-triazoleChlorinated side chainEnhanced antibacterial activity
FluconazoleDifluorophenyl groupAntifungal (CYP450 inhibition)
1-(4-Methylphenyl)-1,2,4-triazoleAromatic substitutionIncreased bioavailability

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s interaction with microbial targets using X-ray crystallography or molecular docking.

  • Toxicological Profiling: Assess acute and chronic toxicity in model organisms.

  • Formulation Development: Optimize delivery systems (e.g., nanoparticles) to enhance stability and efficacy.

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